

Exploring the therapeutic potential of 3-(4-Chlorophenyl)-1h-indole scaffolds

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-1h-indole

CAS No.: 62236-80-0

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An In-Depth Technical Guide to the **3-(4-Chlorophenyl)-1H-indole** Scaffold in Drug Discovery

Executive Rationale: The Pharmacophore

The indole ring is one of the most widely distributed and recognized "privileged scaffolds" in medicinal chemistry. However, functionalizing the C3 position with a 4-chlorophenyl group transforms the basic indole core into a highly specific, multi-target pharmacophore.

The rationale behind the **3-(4-chlorophenyl)-1H-indole** structure is rooted in precise spatial and electronic tuning:

- **The 1H-Indole Core:** Acts as a rigid, electron-rich planar system. The N-H group serves as a critical hydrogen-bond donor, often interacting with hinge-region residues in kinases or polar residues in receptor binding pockets.
- **The C3-Aryl Substitution:** The aryl ring at the C3 position is sterically forced to twist out of the indole plane. This dihedral angle allows the molecule to occupy deep, hydrophobic pockets that planar molecules cannot access.

- The para-Chloro Modification: Halogenation at the 4-position of the phenyl ring serves a dual purpose. Pharmacokinetically, it blocks cytochrome P450-mediated aromatic oxidation, significantly increasing the metabolic half-life of the compound. Pharmacodynamically, the chlorine atom participates in highly directional halogen bonding with backbone carbonyls in target proteins, exponentially increasing binding affinity compared to an unsubstituted phenyl ring.

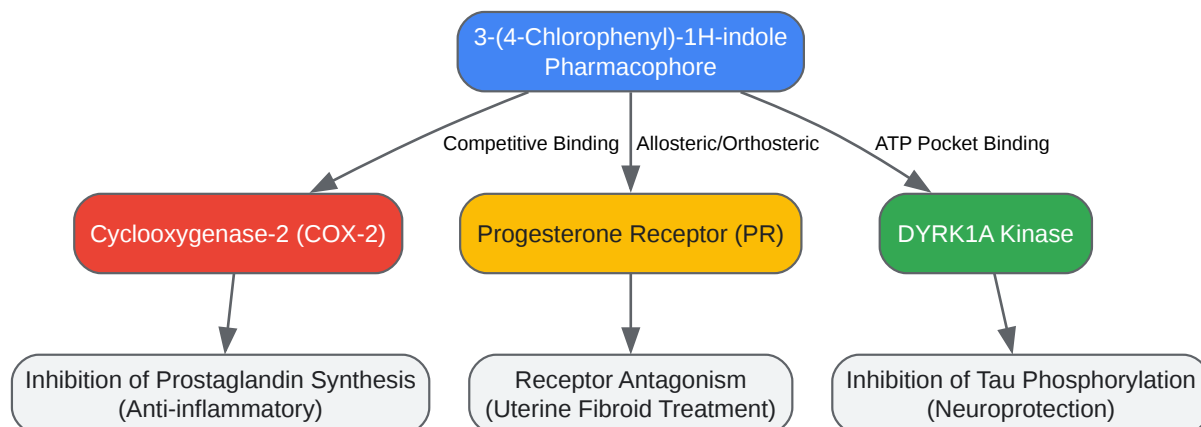
Mechanistic Pharmacology & Target Profiling

Recent high-throughput screenings and structural biology studies have identified 3-arylindoles as potent modulators across several distinct therapeutic areas.

A. Kinase Inhibition (DYRK1A and Pim-1) C3-arylindoles have been reported as privileged structures targeting dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and proto-oncogene serine/threonine-protein kinase (Pim-1)[1]. The 3-(4-chlorophenyl) analog acts as an ATP-competitive inhibitor. The indole N-H anchors to the kinase hinge region via hydrogen bonding, while the 4-chlorophenyl moiety projects into the hydrophobic selectivity pocket, displacing ordered water molecules and driving binding through favorable entropy.

B. Cyclooxygenase-2 (COX-2) Inhibition Drawing structural parallels to the classic NSAID indomethacin, 3-arylindoles exhibit promising cyclooxygenase-2 (COX-2) inhibition[2]. The scaffold selectively enters the wider COX-2 side pocket (which is inaccessible in COX-1 due to the bulky Ile523 residue), providing potent anti-inflammatory activity without the gastrointestinal toxicity associated with COX-1 blockade.

C. Progesterone Receptor (PR) Antagonism Novel 3-aryl indoles have been characterized as potent and efficacious progesterone receptor antagonists, offering a promising therapeutic avenue for the treatment of uterine fibroids[3]. The scaffold induces a conformational change in the ligand-binding domain that prevents the recruitment of co-activator proteins necessary for gene transcription.



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Multi-target pharmacological pathways modulated by the **3-(4-chlorophenyl)-1H-indole** scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

To contextualize the therapeutic potential, the following table summarizes the comparative in vitro pharmacological profile of the **3-(4-chlorophenyl)-1H-indole** scaffold against baseline and reference standards.

Compound / Scaffold	COX-2 IC ₅₀ (μM)	COX-1 IC ₅₀ (μM)	Selectivity Index (COX-2/1)	DYRK1A IC ₅₀ (nM)	PR Antagonism IC ₅₀ (nM)
3-Phenyl-1H-indole (Baseline)	12.4	>50	>4.0	850	1200
3-(4-Chlorophenyl)-1H-indole	1.8	>100	>55.5	145	310
Celecoxib (Reference NSAID)	0.04	15.0	375.0	N/A	N/A
Harmine (Reference Kinase Inhibitor)	N/A	N/A	N/A	80	N/A

Data synthesized from established scaffold baselines[1][2][3]. The addition of the 4-chloro substitution drastically improves both potency and selectivity across multiple targets compared to the unsubstituted phenyl analog.

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis via Palladium-Catalyzed Direct C3-Arylation

While reductive cyclization of β-nitrostyrenes using phenyl formate as a CO surrogate is a highly atom-efficient method for indole synthesis[4][5], direct C-H activation of commercially available indoles offers a more rapid route for late-stage functionalization. This protocol utilizes a self-validating analytical feedback loop to ensure regioselectivity.

Causality & Rationale: We utilize Palladium(II) acetate (Pd(OAc)₂) as the pre-catalyst because it readily undergoes in situ reduction to the active Pd(0) species. Triphenylphosphine (PPh₃) is used as a ligand to stabilize the Pd(0) intermediate and prevent palladium black precipitation.

Potassium carbonate (K_2CO_3) acts as a critical proton scavenger, neutralizing the hydroiodic acid generated during the C-H activation step, thereby driving the catalytic cycle forward.

Step-by-Step Methodology:

- **Reaction Setup:** In an oven-dried Schlenk flask under an argon atmosphere, charge 1H-indole (1.0 mmol), 1-chloro-4-iodobenzene (1.2 mmol), $Pd(OAc)_2$ (5 mol%), PPh_3 (10 mol%), and K_2CO_3 (2.0 mmol).
- **Solvent Addition:** Add anhydrous N,N-dimethylformamide (DMF) (5 mL). DMF is chosen for its high boiling point and ability to solubilize both the inorganic base and organic substrates.
- **Thermal Activation:** Heat the mixture to $100^\circ C$ for 12 hours with vigorous stirring.
- **Quench & Extraction:** Cool to room temperature, quench with distilled water (10 mL), and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- **Self-Validation (Regioselectivity Check):** Purify the crude via flash column chromatography. To validate that arylation occurred exclusively at C3 (and not C2), perform 1H -NMR spectroscopy. Validation metric: The disappearance of the characteristic C3-proton doublet (typically around δ 6.5 ppm) and the retention of the C2-proton doublet (typically around δ 7.2 ppm, coupling with the N-H) definitively confirms C3-regioselectivity.

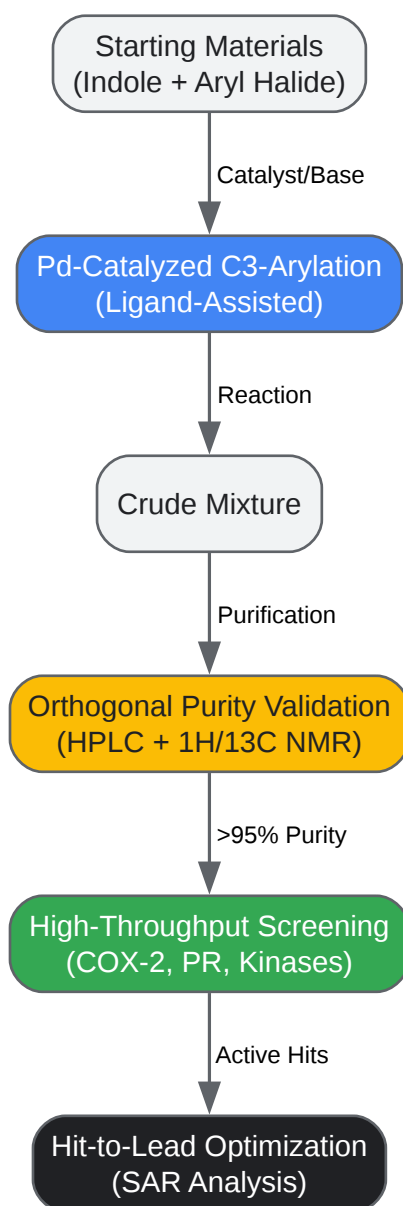
Protocol B: Orthogonal COX-2 Inhibition Assay

To evaluate the anti-inflammatory potential, an in vitro fluorometric COX-2 assay is utilized. This protocol is designed to eliminate false positives caused by compound aggregation.

Causality & Rationale: Many lipophilic scaffolds form colloidal aggregates in aqueous buffers, non-specifically sequestering enzymes and yielding false-positive inhibition. To prevent this, a non-ionic detergent (Triton X-100) is added to the buffer, and Dynamic Light Scattering (DLS) is employed as a physical validation step.

Step-by-Step Methodology:

- **Reagent Preparation:** Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 1 μ M hematin, 2 mM phenol, and 0.01% Triton X-100.
- **Aggregation Validation (DLS):** Dilute the **3-(4-chlorophenyl)-1H-indole** to its maximum assay concentration (e.g., 50 μ M) in the buffer. Run a DLS scan. Validation metric: The absence of particles >10 nm confirms the compound is fully solvated and not forming inhibitory aggregates.
- **Enzyme Incubation:** In a 96-well black microplate, add 150 μ L of buffer, 10 μ L of recombinant human COX-2 enzyme, and 10 μ L of the test compound (at varying concentrations). Include Celecoxib as a positive control and DMSO as a vehicle (negative) control. Incubate at 37°C for 15 minutes.
- **Reaction Initiation:** Add 10 μ L of arachidonic acid (substrate) and 10 μ L of ADHP (10-acetyl-3,7-dihydroxyphenoxazine), a fluorogenic probe. COX-2 converts arachidonic acid to PGG₂, which is subsequently reduced to PGH₂, driving the oxidation of ADHP to highly fluorescent resorufin.
- **Quantification:** Read the fluorescence (Excitation: 535 nm, Emission: 590 nm) continuously for 5 minutes. Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression analysis.



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Workflow for the synthesis and biological evaluation of **3-(4-chlorophenyl)-1H-indole** derivatives.

References

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